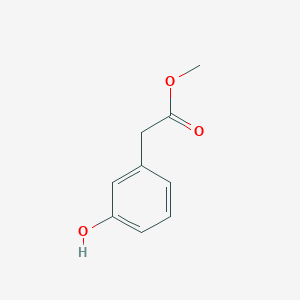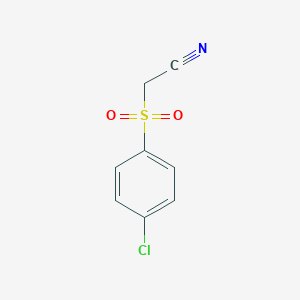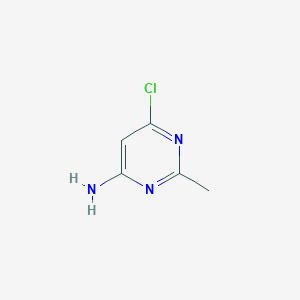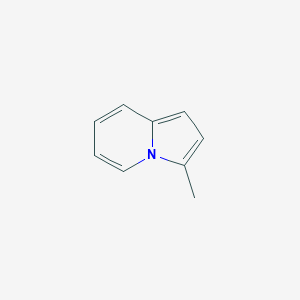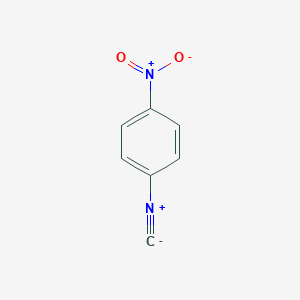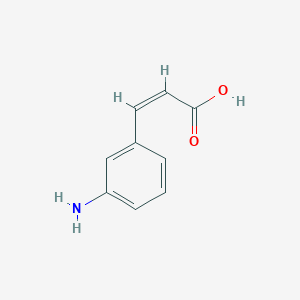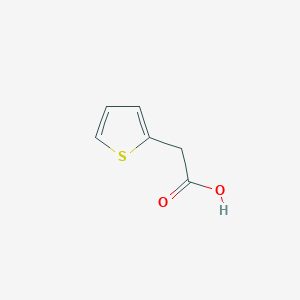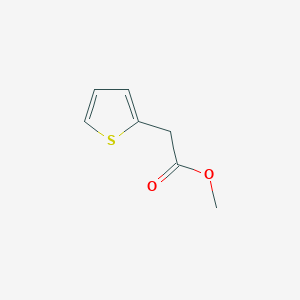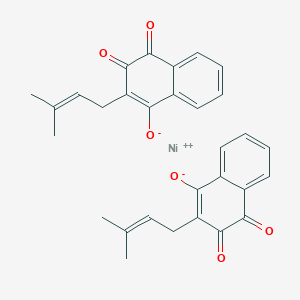
Nickel lapachol
Descripción general
Descripción
Nickel lapachol is a complex formed by the chelation of lapachol, a naturally occurring 1,4-naphthoquinone, with nickel . Lapachol is known for its wide range of pharmacological activities, such as antileishmanial, anticarcinomic, anti-inflammatory, antimalarial, antiseptic, antitumor, antiviral, bactericidal, fungicidal, insectifugal, pesticidal, schistosomicidal, termiticidal, and viricidal effects .
Synthesis Analysis
This compound is synthesized through the reaction of lapachol with nickel . The synthesis of coordination complexes has been one of the most promising alternatives to enhance the biological properties of lapachol .
Chemical Reactions Analysis
Nickel is known to catalyze a host of chemical reactions in a general method . In the context of this compound, the specific chemical reactions are not detailed in the search results.
Aplicaciones Científicas De Investigación
Radiosensitization and Chemosensitization
- Nickel lapachol has shown potential in the radiosensitization of cells, particularly in hypoxic mammalian cells, enhancing their sensitivity to cisplatin. Its effect is less pronounced in aerobic cells and greater than lapachol alone. The interaction is believed to occur at the DNA level (Skov, Adomat, & Farrell, 1988).
- Similar to misonidazole, a 2-nitroimidazole, this compound exhibits properties useful in radiosensitization, such as comparable reduction potential and enhancement ratios for killing hypoxic Chinese hamster ovary cells by X-irradiation. It's suggested that the naphthoquinone ligand in this compound, rather than the reduction of the metal, is responsible for its additional activities, including sensitization in aerobic conditions (Skov, Adomat, & Farrell, 1993).
DNA Interaction and Cytotoxicity
- This compound, along with copper(II) and cobalt(II) complexes, have been synthesized and studied for their interaction with calf thymus DNA and their DNA cleavage abilities. The copper complex showed more activity than nickel and cobalt complexes, but all demonstrated promising antitumor activity with low IC50 values, lower than those of cisplatin (Tabrizi, Talaie, & Chiniforoshan, 2017).
Potential in Phytoremediation
- A study on the uptake efficiency of nickel by various agricultural crops found that certain plants like spinach and ricinus have a high capacity for nickel storage. This indicates potential applications of this compound in phytoremediation of soil polluted by nickel (Giordani, Cecchi, & Zanchi, 2005).
Mecanismo De Acción
The mechanisms of action underlying the observed effects of naphthoquinone derivatives like lapachol are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . Hypoxic mammalian cells become more sensitive to the toxic action of cisplatin when also treated with nickel lapachol .
Safety and Hazards
Nickel and its compounds have hazard classifications, and it is important that they are handled and used correctly in the workplace to ensure that health risks to workers are eliminated . Adequate understanding of risks and hazards from exposures to nickel during production and use, coupled with various jurisdictional and international regulations on nickel exposure, means there is increased protection of workers and consumers from the toxicological effects associated with nickel exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJTXUSOJUYHX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26NiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925985 | |
| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127796-52-5 | |
| Record name | Nickel lapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


